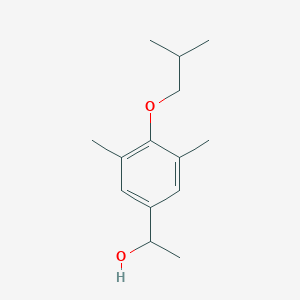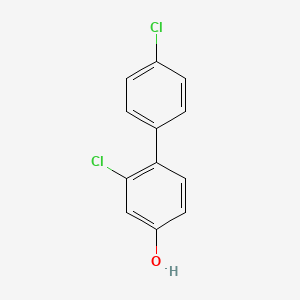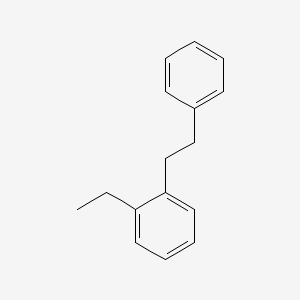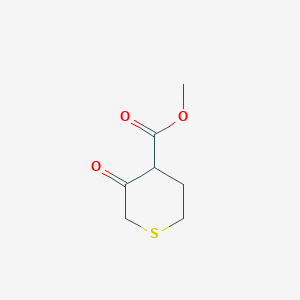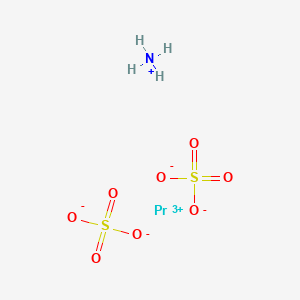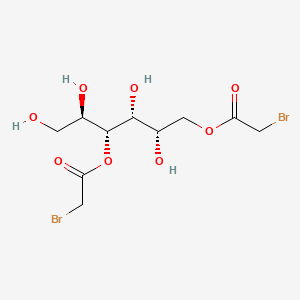
m-Phenetidine antimonyl tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
m-Phenetidine antimonyl tartrate: is a chemical compound that combines m-Phenetidine and antimonyl tartrate m-Phenetidine is an organic compound with the formula C8H11NO, while antimonyl tartrate is a coordination complex of antimony
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of m-Phenetidine antimonyl tartrate involves the reaction of m-Phenetidine with antimonyl tartrate. The synthesis typically requires controlled conditions, including specific temperatures and pH levels. For instance, antimony trichloride can be reacted with tartaric acid in deionized water at a temperature range of 90-120°C to form antimonyl tartrate . This intermediate can then be reacted with m-Phenetidine under appropriate conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction parameters to ensure high yield and purity. The use of advanced equipment and techniques, such as continuous flow reactors, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: m-Phenetidine antimonyl tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of antimony.
Reduction: Reduction reactions can convert antimony(V) to antimony(III) within the compound.
Substitution: The phenetidine moiety can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and hydrazine are often used.
Substitution: Various reagents, including halogens and alkylating agents, can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield antimony(V) compounds, while reduction can produce antimony(III) derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: m-Phenetidine antimonyl tartrate is used as a reagent in various chemical reactions and synthesis processes. Its unique properties make it valuable in the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential effects on cellular processes and interactions with biomolecules. It is used in experiments to understand the behavior of antimony compounds in biological systems.
Medicine: Antimony compounds, including antimonyl tartrate, have been used historically to treat diseases such as leishmaniasis and schistosomiasis .
Industry: In the industrial sector, this compound is used in the production of flame retardants, catalysts, and other specialty chemicals. Its unique properties make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of m-Phenetidine antimonyl tartrate involves its interaction with molecular targets and pathways within cells. Antimony compounds are known to interfere with cellular metabolism and enzyme activity. The compound can bind to proteins and other biomolecules, altering their function and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Antimony potassium tartrate: Known for its use in treating parasitic infections.
Sodium stibogluconate: Another antimony-based compound used in medicine.
Meglumine antimoniate: Used in the treatment of leishmaniasis.
Uniqueness: m-Phenetidine antimonyl tartrate is unique due to the presence of the phenetidine moiety, which imparts distinct chemical and biological properties. This makes it different from other antimony compounds and potentially more versatile in various applications.
Eigenschaften
CAS-Nummer |
63957-36-8 |
|---|---|
Molekularformel |
C24H28N2O14Sb2 |
Molekulargewicht |
812.0 g/mol |
IUPAC-Name |
antimony(3+);2,3-dioxidobutanedioate;3-ethoxyaniline;hydron |
InChI |
InChI=1S/2C8H11NO.2C4H4O6.2Sb/c2*1-2-10-8-5-3-4-7(9)6-8;2*5-1(3(7)8)2(6)4(9)10;;/h2*3-6H,2,9H2,1H3;2*1-2H,(H,7,8)(H,9,10);;/q;;2*-2;2*+3/p-2 |
InChI-Schlüssel |
KYUZNWPJXLTXBC-UHFFFAOYSA-L |
Kanonische SMILES |
[H+].[H+].CCOC1=CC=CC(=C1)N.CCOC1=CC=CC(=C1)N.C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].C(C(C(=O)[O-])[O-])(C(=O)[O-])[O-].[Sb+3].[Sb+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenesulfonamide, 3-(hexahydro-1H-1,4-diazepin-1-yl)-4-methoxy-N-[3-(methoxymethyl)phenyl]-](/img/structure/B12644703.png)
